tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate
CAS No.: 1159826-37-5
Cat. No.: VC15863663
Molecular Formula: C16H22F3N3O3
Molecular Weight: 361.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159826-37-5 |
|---|---|
| Molecular Formula | C16H22F3N3O3 |
| Molecular Weight | 361.36 g/mol |
| IUPAC Name | tert-butyl 3-[2,6-diamino-4-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H22F3N3O3/c1-15(2,3)25-14(23)22-5-4-10(8-22)24-13-11(20)6-9(7-12(13)21)16(17,18)19/h6-7,10H,4-5,8,20-21H2,1-3H3 |
| Standard InChI Key | VILONDWFCAFQMY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2N)C(F)(F)F)N |
Introduction
Structural and Stereochemical Features
The compound’s architecture centers on a pyrrolidine ring connected to a 2,6-diamino-4-(trifluoromethyl)phenoxy group via an ether linkage. The stereochemistry at the pyrrolidine’s third carbon is defined as (R), a configuration critical for its interaction with biological targets. The tert-butyl carbamate group at the pyrrolidine’s nitrogen enhances steric protection, improving metabolic stability.
Key Structural Attributes:
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Pyrrolidine Core: A five-membered saturated ring with nitrogen at position 1, contributing to conformational rigidity.
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Phenoxy Substituent: Features two amino groups at positions 2 and 6 and a trifluoromethyl group at position 4. The amino groups facilitate hydrogen bonding, while the electron-withdrawing trifluoromethyl group enhances lipophilicity.
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Stereochemical Specificity: The (R)-configuration at C3 influences chiral recognition in biological systems.
SMILES Representation:
This notation highlights the tert-butyl carbamate (), pyrrolidine (), and substituted phenoxy group.
Synthesis and Reaction Pathways
Synthesizing this compound involves multi-step protocols, often beginning with functionalized pyrrolidine precursors. A representative approach includes:
Pyrrolidine Functionalization
The synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate serves as a common intermediate. In a typical procedure, (R)-3-hydroxypyrrolidine is reacted with di-tert-butyl dicarbonate () in the presence of a base like triethylamine .
Key Reaction Parameters
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Temperature: Reactions often proceed at -20°C to 25°C to control exothermicity .
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Solvents: Toluene, tetrahydrofuran (THF), or dichloromethane (DCM) are preferred for their inertness .
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Catalysts: Triethylamine or sodium bicarbonate neutralizes acid byproducts .
Yield Optimization:
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >90% purity .
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Scaling: Pilot-scale syntheses report yields up to 92% under optimized conditions .
Chemical Reactivity and Derivative Formation
The compound’s functional groups enable diverse transformations:
Amino Group Reactivity
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Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
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Alkylation: Forms secondary amines with alkyl halides (e.g., methyl iodide).
Carbamate Stability
The tert-butyl carbamate () is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the free pyrrolidine amine, a key intermediate for further functionalization.
Trifluoromethyl Effects
The group’s electron-withdrawing nature directs electrophilic substitution to the meta position of the phenoxy ring, enabling site-selective modifications .
Biological Activity and Mechanistic Insights
While specific pharmacological data remain proprietary, structural analogs exhibit activity in:
Kinase Inhibition
Pyrrolidine derivatives often target ATP-binding sites in kinases. The amino groups may form hydrogen bonds with kinase backbones, while the group enhances hydrophobic interactions.
Neuropharmacology
Pyrrolidine-based compounds modulate neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT1A). The (R)-configuration may improve affinity for chiral binding pockets.
In Silico Predictions:
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LogP: ~2.1 (calculated), indicating moderate lipophilicity for blood-brain barrier penetration.
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H-bond Donors/Acceptors: 3/6, suggesting favorable solubility and permeability.
Analytical Characterization
Spectroscopic Methods
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NMR: NMR (CDCl) shows pyrrolidine protons at δ 3.4–3.7 ppm and aromatic protons at δ 6.7–7.1 ppm.
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HPLC: Chiral columns (e.g., Chiralpak AD-H) confirm enantiomeric purity (>99% ee).
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 128–130°C | DSC |
| Solubility (Water) | 2.3 mg/mL | Shake-flask |
| LogD (pH 7.4) | 1.8 | HPLC |
Applications in Drug Development
Lead Optimization
The compound’s balanced lipophilicity and hydrogen-bonding capacity make it a scaffold for optimizing pharmacokinetic properties.
Targeted Therapies
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Oncology: Potential as a kinase inhibitor in breast cancer models.
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CNS Disorders: Preclinical studies suggest utility in Parkinson’s disease due to dopamine receptor modulation.
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